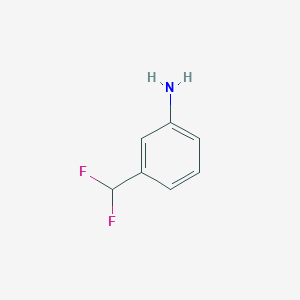

3-(Difluoromethyl)aniline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(difluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFPXKDJNDYDKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634216 | |

| Record name | 3-(Difluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368-99-0 | |

| Record name | 3-(Difluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(difluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Elucidation of 3 Difluoromethyl Aniline Transformations

Electronic and Steric Influence of the 3-Difluoromethyl Group on Aromatic Reactivity

The reactivity of the aromatic ring in 3-(Difluoromethyl)aniline is a direct consequence of the electronic and steric properties of its two key substituents: the amino (-NH₂) group and the difluoromethyl (-CHF₂) group.

Electrophilic Aromatic Substitution Patterns

The difluoromethyl group is a moderately electron-withdrawing group, primarily through a negative inductive effect (-I) imparted by the two electronegative fluorine atoms. This effect deactivates the aromatic ring toward electrophilic attack compared to benzene (B151609). The electronic influence of a substituent can be quantified by its Hammett constant; for the -CHF₂ group in the meta position, the constant (σ_m) is +0.38, indicating its electron-withdrawing nature. pitt.edu

In an electrophilic aromatic substitution (EAS) reaction, the directing effects of the existing substituents are paramount. The amino group is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance (+M effect). Conversely, the deactivating difluoromethyl group is a meta-director.

In this compound, these effects are in competition. The superior activating and directing power of the amino group dominates the reaction's regioselectivity. Therefore, electrophilic attack is directed to the positions ortho and para to the -NH₂ group, which correspond to the C2, C4, and C6 positions. The -CHF₂ group at C3 deactivates the adjacent C2 and C4 positions, but the overriding influence of the amino group still channels the electrophile to these sites.

Studies on the bromination of analogous meta-substituted anilines, such as 3-(trifluoromethyl)aniline (B124266), show that the regioselectivity of the reaction is highly dependent on the solvent. lookchem.comthieme-connect.com This provides a strong model for predicting the behavior of this compound. In non-polar solvents, bromination tends to occur at the C4 and C6 positions. However, in more polar solvents, the proportion of the C2 isomer increases significantly. This is attributed to the specific solvation of the anilinium ion, which can influence the steric accessibility of the ortho positions.

| Solvent | Predicted Major Products | Rationale |

|---|---|---|

| Acetonitrile (CH₃CN) | 2-Bromo-5-(difluoromethyl)aniline and 4-Bromo-3-(difluoromethyl)aniline | Polar solvents favor bromination at positions ortho and para to the activating amino group. lookchem.comthieme-connect.com |

| Dichloromethane (CH₂Cl₂) | 4-Bromo-3-(difluoromethyl)aniline and 6-Bromo-3-(difluoromethyl)aniline | Less polar solvents show a mixture of products, with para and sterically accessible ortho positions being favored. lookchem.comthieme-connect.com |

Nucleophilic Aromatic Substitution Mechanisms

While the benzene ring of this compound itself is not primed for nucleophilic aromatic substitution (SNAr) due to the lack of a suitable leaving group, the compound can readily act as a nucleophile in SNAr reactions. The amino group provides the nucleophilic character necessary to attack electron-deficient aromatic rings.

The mechanism involves the attack of the nitrogen atom of this compound on an activated aryl halide or a similar substrate bearing a good leaving group and strong electron-withdrawing groups (e.g., -NO₂). This initial attack forms a negatively charged intermediate known as a Meisenheimer complex. researchgate.net The aromaticity of the attacked ring is temporarily broken in this step. In the final, typically rapid step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the N-arylated product. The electron-withdrawing -CHF₂ group on the aniline (B41778) nucleophile slightly reduces its nucleophilicity compared to aniline itself but does not prevent the reaction.

Reactivity of the Amino Group in this compound

The amino group in this compound exhibits typical reactivity for an aromatic amine, participating in a variety of fundamental organic transformations such as alkylations, acylations, and condensations.

Amine Alkylation and Acylation Reactions

This compound can be readily N-alkylated or N-acylated. Alkylation typically involves reaction with alkyl halides in the presence of a base to neutralize the hydrogen halide byproduct. Acylation is commonly performed using acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, which also serves to scavenge the acid produced. These reactions proceed via nucleophilic attack of the amine's nitrogen lone pair on the electrophilic carbon of the alkylating or acylating agent. While no specific studies detailing these reactions for this compound were found, the procedures are standard and highly predictable based on reactions with closely related anilines. google.com

| Reaction Type | Typical Reagents | Product Type |

|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | N-Alkyl-3-(difluoromethyl)aniline |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | N-Acyl-3-(difluoromethyl)aniline (Amide) |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | N-Alkyl/N-Dialkyl-3-(difluoromethyl)aniline |

Condensation Reactions to Form Imine Derivatives

The condensation of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. This reaction is a cornerstone of amine chemistry. The mechanism begins with the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then undergoes acid-catalyzed dehydration to yield the final imine product. The reaction is typically reversible and often requires the removal of water to drive the equilibrium toward the product. nih.govacs.org

Numerous studies on the synthesis of Schiff bases from the analogous 3-(trifluoromethyl)aniline demonstrate the robustness of this transformation. nih.govacs.org For example, refluxing 3-(trifluoromethyl)aniline with a substituted benzaldehyde (B42025) in an alcoholic solvent, sometimes with a catalytic amount of acid, efficiently yields the corresponding N-benzylideneaniline derivative.

Radical Pathways in this compound Chemistry

The chemistry of fluorinated compounds is rich with radical pathways, and this compound is a potential participant in such transformations. Modern synthetic methods, particularly those involving photoredox catalysis, have opened new avenues for the functionalization of anilines and the use of difluoromethyl radical precursors. acs.orgbeilstein-journals.org

One major pathway involves the generation of a difluoromethyl radical (•CHF₂) from a suitable precursor, which then engages in further reactions. Several reagents have been developed for this purpose. These radicals can then add to aromatic systems in Minisci-type reactions or participate in other C-C bond-forming events.

Alternatively, the aniline moiety itself can be engaged in a radical process. Under photoredox conditions, anilines can form an electron donor-acceptor (EDA) complex with a radical precursor or be directly oxidized by an excited photocatalyst to form an aniline radical cation. acs.orgsemanticscholar.org This highly reactive intermediate can then couple with a radical species. For instance, a difluoromethyl radical could couple with the aniline radical cation, followed by deprotonation to achieve C-H difluoromethylation on the aromatic ring. Experimental evidence from related systems supports the generation of difluoroalkyl radicals and their subsequent trapping, confirming the viability of these radical pathways. acs.org

| Precursor Reagent | Activation Method | Reference |

|---|---|---|

| Ethyl difluoroiodoacetate (ICF₂COOEt) | Photoredox Catalysis (SET) | semanticscholar.org |

| Difluoromethylsulfonyl chloride (HCF₂SO₂Cl) | Photoredox Catalysis (SET) | pitt.edu |

| Zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂) | Oxidative Radical Generation | acs.org |

| Bromodifluoromethane (BrCF₂H) | Radical Abstraction | pitt.edu |

Single Electron Transfer (SET) Mechanisms in Fluoroalkylation

The introduction of a difluoromethyl group onto aniline derivatives can be effectively achieved through photoinduced processes, which often operate via a Single Electron Transfer (SET) mechanism. nih.gov In a typical reaction, a photocatalyst, such as Eosin Y, is excited by visible light. nih.gov The excited photocatalyst then engages in a SET event with a fluorinated radical precursor, for instance, an electrophilic difluoroacetyl-containing compound, to generate a difluoromethyl radical. nih.gov

A proposed mechanism illustrates this process clearly. nih.gov Following the photoirradiation of the Eosin Y (EY) photocatalyst, a SET occurs from the excited state of the photocatalyst (EY*) to the fluorinated radical precursor. nih.gov This transfer results in the formation of the desired radical (A) and the oxidized form of the photocatalyst (EY+). nih.gov The oxidized photocatalyst is then reduced back to its ground state by the aniline, which in turn forms an aniline radical cation (B). nih.gov This radical cation subsequently combines with the initially formed radical (A) to create a cationic intermediate (C). nih.gov The final step involves the rearomatization of the phenyl ring, facilitated by a base, to yield the difluoroalkylated aniline product. nih.gov

An alternative pathway that does not require an external photocatalyst involves the formation of an electron donor–acceptor (EDA) complex. nih.gov In this scenario, the aniline itself acts as the electron donor, and a suitable difluoromethyl source serves as the electron acceptor. nih.gov This ground-state EDA complex can be activated by visible light to generate the aniline radical cation and the difluoromethyl radical pair directly, which then proceed to form the product. nih.gov

| Component | Role in Photoinduced SET Mechanism |

| Eosin Y (EY) | Photocatalyst; absorbs light and initiates electron transfer. |

| Fluorinated Radical Precursor | Electron acceptor; source of the difluoromethyl radical. |

| Aniline | Electron donor; forms a radical cation intermediate. |

| Base | Promotes the final rearomatization step. |

Oxidative Transformations and Radical Intermediates

The transformations of this compound and related compounds are frequently characterized by oxidative processes that generate key radical intermediates. The difluoromethyl radical (•CF2H) is a central species in many of these reactions. rsc.org It can be generated from a variety of precursors, such as S-(difluoromethyl)sulfonium salts or difluoromethylsulfonyl chlorides, often through the action of a photocatalyst or a chemical oxidant. rsc.orgbeilstein-journals.org

Once generated, the difluoromethyl radical is a versatile intermediate. researchgate.net For example, in reactions with N-arylacrylamides, the •CF2H radical adds to the double bond, creating an intermediate alkyl radical. beilstein-journals.orgnih.gov This is followed by an intramolecular cyclization and deprotonation to yield complex heterocyclic structures like difluoromethylated oxindoles. beilstein-journals.orgnih.gov The entire sequence is an oxidative radical cascade. beilstein-journals.org

The aniline moiety itself can be oxidized to a radical cation, as seen in the SET mechanisms. nih.gov This aniline radical cation is a key intermediate that couples with the difluoromethyl radical. nih.gov In other contexts, such as copper-mediated C-H difluoromethylation, the mechanism may involve oxidative addition to a copper complex, forming a Cu(III) intermediate which then undergoes reductive elimination to form the C-CF2H bond. rsc.org The presence of these radical intermediates can be confirmed experimentally through radical-trapping experiments using agents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). nih.gov

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

Detailed kinetic and thermodynamic studies provide crucial insights into the feasibility and rates of chemical reactions. For aniline derivatives, these investigations often combine experimental monitoring with computational modeling. acs.org While specific kinetic data for this compound is not widely published, studies on analogous compounds like 4-(trifluoromethyl)aniline (B29031) offer a clear blueprint for the methodologies employed. acs.orgacs.org

Experimental kinetics are typically followed using in-situ spectroscopic techniques such as ¹H NMR and ¹⁹F NMR. acs.orgacs.org These methods allow for the real-time monitoring of the concentrations of reactants, intermediates, and products over the course of a reaction. acs.org The data obtained can then be fitted to a concentration-based kinetic model to determine key parameters. acs.org

Table of Kinetic Parameters Determined from a Study on a Related Aniline Derivative Data below is illustrative of the types of parameters obtained in kinetic studies of trifluoromethyl-anilines and is based on the reaction of 4-(trifluoromethyl)-aniline with benzaldehyde. acs.org

| Parameter | Description |

| Reaction Rate Constants (k) | Quantify the speed of each elementary step in the reaction mechanism. |

| Arrhenius Parameters (A, Ea) | The pre-exponential factor (A) and activation energy (Ea) describe the temperature dependence of the reaction rate. |

| Eyring Parameters (ΔH‡, ΔS‡) | The enthalpy (ΔH‡) and entropy (ΔS‡) of activation, derived from transition state theory, provide insight into the thermodynamics of the transition state. |

Computationally, thermodynamic properties such as the stability of different conformers can be calculated. rsc.org For instance, studies on related molecules have quantified the stabilization energy gained from intramolecular hydrogen bonding involving the difluoromethyl group. rsc.org Density functional theory (DFT) calculations are also used to determine the thermodynamic characteristics of reactants and products. researchgate.net

Computational and Experimental Investigations of Reaction Mechanisms and Intermediates

A comprehensive understanding of the reaction mechanisms involving this compound relies on the synergy between computational and experimental techniques. escholarship.org These combined approaches allow for the detailed elucidation of reaction pathways and the characterization of transient intermediates that may be difficult to observe directly. acs.orgresearchgate.net

Computational Investigations: Density functional theory (DFT) is a powerful tool for exploring reaction mechanisms. researchgate.net It is used to calculate the geometries and energies of reactants, products, transition states, and intermediates. smolecule.com Such calculations can help distinguish between different possible pathways, for example, a stepwise versus a concerted mechanism. smolecule.com For radical reactions, computational studies can confirm that a radical-based ring closure is energetically more favorable than a heterolytic process and can identify the rate-determining step of the reaction sequence. researchgate.net High-level methods are often employed to model transition state structures and incorporate solvent effects to achieve results with high accuracy. acs.orgsmolecule.com

Experimental Investigations: A variety of experimental methods are used to validate computational predictions and provide tangible evidence for proposed mechanisms. Spectroscopic techniques are paramount; FTIR, FT-Raman, and NMR spectroscopy are used to identify the structures of starting materials and final products. researchgate.net In-situ NMR is particularly valuable for tracking reaction progress and detecting intermediates. acs.org

To confirm the involvement of specific types of intermediates, targeted experiments are conducted. For instance, the presence of radical intermediates is often proven through radical-trapping experiments. nih.gov The addition of a radical scavenger like TEMPO to a reaction mixture can inhibit the reaction or lead to the formation of a trapped radical adduct, providing strong evidence for a radical-mediated pathway. nih.gov The absence of observable intermediates under certain conditions can also be mechanistically significant, lending support to a concerted pathway. smolecule.com

Advanced Spectroscopic Characterization and Structural Investigations of 3 Difluoromethyl Aniline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy is fundamental to understanding the number and types of hydrogen atoms in a molecule. In derivatives of 3-(difluoromethyl)aniline, the aromatic protons exhibit characteristic chemical shifts and coupling patterns that are influenced by the substituents on the benzene (B151609) ring. For instance, in 3-bromo-5-(trifluoromethyl)aniline, the aromatic protons appear as multiplets in the range of 7.02–7.22 ppm. srce.hr The amino group (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

| Proton Type | Typical Chemical Shift (ppm) | Multiplicity |

| Aromatic (Ar-H) | 6.5 - 8.0 | Multiplet, Doublet, Singlet |

| Amino (NH₂) | Variable (broad singlet) | Singlet |

| Difluoromethyl (CHF₂) | Triplet | Triplet |

This table is interactive. Click on the headers to sort.

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. In aniline (B41778), the carbon atoms of the benzene ring show characteristic signals. hmdb.ca For derivatives of this compound, the carbon attached to the difluoromethyl group is significantly influenced by the electronegative fluorine atoms, resulting in a distinct chemical shift. The signals for the aromatic carbons are also affected by the positions of the amino and difluoromethyl groups.

| Carbon Type | Typical Chemical Shift (ppm) |

| Aromatic (C-N) | 140 - 150 |

| Aromatic (C-H) | 110 - 130 |

| Aromatic (C-CF₂H) | 130 - 140 |

| Difluoromethyl (CHF₂) | 110 - 120 (triplet) |

This table is interactive. Click on the headers to sort.

Fluorine-19 (¹⁹F) NMR is an indispensable tool for characterizing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov In the case of this compound derivatives, the ¹⁹F NMR spectrum provides direct information about the difluoromethyl group. The fluorine nuclei couple with the adjacent proton, resulting in a doublet in the ¹⁹F spectrum. The chemical shift of this signal is characteristic of the -CHF₂ group attached to an aromatic ring. For example, in N-(1-cyclohexyl-2,2,2-trifluoroethyl)aniline, the trifluoromethyl group appears as a doublet at -72.3 ppm in the 19F NMR spectrum. scispace.com

While 1D NMR spectra provide essential information, complex structures often require two-dimensional (2D) NMR techniques for complete assignment. These experiments reveal correlations between different nuclei, providing a more detailed picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound derivatives, COSY would show correlations between adjacent aromatic protons, helping to assign their specific positions on the ring. srce.hr

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms. This is crucial for assigning the ¹³C NMR signals based on the already assigned ¹H NMR spectrum. srce.hrresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. For instance, it can show a correlation between the proton of the difluoromethyl group and the aromatic carbon to which it is attached. srce.hrresearchgate.net

The combination of these 2D NMR techniques allows for a comprehensive and unambiguous assignment of all proton and carbon signals, even in complex derivatives. srce.hrresearchgate.net

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a unique fingerprint of the molecule. For this compound derivatives, FT-IR is used to identify key functional groups. A study on 4-nitro-3-(trifluoromethyl)aniline (B27955) utilized FT-IR to analyze the fundamental vibrational modes of the compound. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1360 |

| C-F | Stretching | 1000 - 1400 |

This table is interactive. Click on the headers to sort.

The presence of strong bands in these regions confirms the presence of the respective functional groups within the molecule. For example, the FT-IR spectrum of 3-(4-(trifluoromethyl)phenyl)-3,4-dihydro-2H-benzo[e] rsc.orgnih.govoxazine (B8389632) shows characteristic peaks for the oxazine ring and other functional groups. researchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental FT-IR data to achieve a more detailed assignment of the vibrational modes. nih.govsigmaaldrich.com

Fourier Transform Raman (FT-Raman) Spectroscopy

In the study of this compound derivatives, FT-Raman spectroscopy can be used to identify characteristic vibrations of the aniline ring, the amino group, and the difluoromethyl group. While specific experimental FT-Raman data for this compound is not widely published, theoretical and experimental studies on related molecules like 3,4-difluoroaniline (B56902) and 3-methoxyaniline provide a strong basis for spectral interpretation. researchgate.net For instance, the vibrational spectra of these molecules have been analyzed using Density Functional Theory (DFT) calculations, which correlate well with experimental findings. researchgate.net

Key Vibrational Modes for this compound Derivatives:

N-H Stretching: The amino group typically exhibits symmetric and asymmetric stretching vibrations.

C-F Stretching: The difluoromethyl group will show characteristic C-F stretching bands.

Aromatic C-H Stretching: Vibrations corresponding to the aromatic ring's C-H bonds are expected in the high-frequency region.

Ring Vibrations: The benzene ring itself has several characteristic vibrational modes.

A hypothetical FT-Raman data table for a derivative of this compound, based on studies of similar compounds, is presented below. researchgate.nettsijournals.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | ~3450 | Medium |

| N-H Symmetric Stretch | ~3350 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| C-F Stretch | 1100-1200 | Strong |

| C-N Stretch | 1250-1350 | Medium |

| Ring Breathing Mode | ~1000 | Strong |

This table is illustrative and based on data from related aniline derivatives.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C₇H₇F₂N), the expected exact mass can be calculated and compared with the experimental value obtained from an HRMS instrument. sigmaaldrich.comresearchgate.net

For example, a study on pyrazole (B372694) derivatives containing a difluoromethyl group utilized HRMS to confirm the structures of the synthesized compounds. researchgate.net The precise mass measurements obtained were in excellent agreement with the calculated values for the proposed molecular formulas. researchgate.net

Illustrative HRMS Data for a this compound Derivative:

| Derivative Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| Hypothetical Derivative A | C₈H₉F₂N | 158.0725 | 158.0728 |

| Hypothetical Derivative B | C₉H₁₁F₂NO | 188.0831 | 188.0835 |

This table presents hypothetical data to illustrate the precision of HRMS.

Tandem Mass Spectrometry for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a technique where a specific ion from the initial mass spectrum is selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information by revealing the connectivity of atoms within the molecule. The fragmentation pattern is characteristic of the compound's structure.

In a study analyzing flutamide (B1673489) and its metabolites, which include a trifluoromethylaniline moiety, tandem mass spectrometry was effectively used to identify various metabolites in urine samples. nih.gov This demonstrates the power of MS/MS in identifying and structurally characterizing aniline derivatives in complex matrices. nih.gov

Plausible Fragmentation Pathways for the Molecular Ion of this compound:

Loss of a fluorine atom.

Loss of the CHF₂ radical.

Loss of HCN from the ring.

X-ray Crystallography for Solid-State Molecular Architecture (Applicable to Crystalline Derivatives)

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

For derivatives of this compound that can be obtained in a crystalline form, X-ray crystallography can provide definitive proof of their molecular structure. For instance, studies on N-acylated derivatives of trifluoromethyl-substituted anilines have utilized single-crystal X-ray diffraction to confirm their structures and study their conformations in the solid state. cambridge.org In one such study, the crystal structure of N-[4-(trifluoromethyl)phenyl]cinnamamide was determined, revealing a monoclinic crystal system. cambridge.org

Similarly, the crystal structures of novel trifluoromethylated-enaminone derivatives have been elucidated using X-ray crystallography, confirming the Z-configuration of the enaminone system. tandfonline.comeurjchem.com These studies highlight the capability of X-ray diffraction to provide detailed and unambiguous structural information for complex aniline derivatives. tandfonline.comeurjchem.com

Example Crystallographic Data for a Hypothetical Crystalline Derivative of this compound:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~13.3 |

| b (Å) | ~4.7 |

| c (Å) | ~19.5 |

| β (°) | ~94.7 |

| Volume (ų) | ~1210 |

| Z | 4 |

This table is based on crystallographic data reported for a related trifluoromethylated compound and serves as an illustrative example. tandfonline.com

Computational Chemistry and Quantum Mechanical Studies of 3 Difluoromethyl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) calculations have been instrumental in determining the optimized molecular geometry and electronic structure of 3-(difluoromethyl)aniline. Through methods such as B3LYP with a 6-311++G(d,p) basis set, the equilibrium geometry of the molecule is established, corresponding to the lowest energy conformation. These calculations provide precise bond lengths, bond angles, and dihedral angles. The electronic structure analysis reveals the distribution of electron density and the energies of the molecular orbitals, which are fundamental to understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the chemical reactivity of a molecule.

Computational studies on analogous fluorinated aniline (B41778) compounds suggest that the HOMO of this compound is primarily localized on the aniline ring and the nitrogen atom of the amino group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is expected to be distributed over the benzene (B151609) ring and the difluoromethyl group, highlighting potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (LUMO-HOMO) | Data not available |

The shapes and energies of the HOMO and LUMO orbitals allow for the prediction of electron transfer pathways in chemical reactions. The amino group, being an electron-donating group, increases the energy of the HOMO, making the molecule more susceptible to oxidation. The difluoromethyl group, with its electron-withdrawing nature, lowers the energy of the LUMO, making the molecule a better electron acceptor. This interplay of functional groups dictates the regioselectivity and reactivity of this compound in various chemical transformations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP surface would likely show a negative potential (typically colored red or yellow) around the nitrogen atom of the amino group and the fluorine atoms of the difluoromethyl group, signifying these as sites prone to electrophilic attack. Conversely, positive potential regions (typically colored blue) would be expected around the hydrogen atoms of the amino group and the benzene ring, indicating susceptibility to nucleophilic attack.

Mulliken Charge Analysis and Natural Bond Orbital (NBO) Analysis for Charge Distribution and Intramolecular Interactions

Mulliken charge analysis and Natural Bond Orbital (NBO) analysis offer quantitative insights into the charge distribution and intramolecular interactions within this compound.

Mulliken Charge Distribution: This analysis assigns partial charges to each atom in the molecule. It is anticipated that the nitrogen and fluorine atoms will exhibit negative Mulliken charges due to their high electronegativity, while the carbon and hydrogen atoms will have positive charges.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more detailed picture of bonding and orbital interactions. It can identify key intramolecular interactions, such as hyperconjugation, that contribute to the molecule's stability. For this compound, NBO analysis would likely reveal significant delocalization of the nitrogen lone pair electrons into the aromatic ring and interactions between the C-F bonds and adjacent orbitals.

| Atom | Mulliken Charge (e) |

| C1 | Data not available |

| C2 | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| C6 | Data not available |

| N | Data not available |

| C(F2H) | Data not available |

| F | Data not available |

| F | Data not available |

| H(N) | Data not available |

| H(N) | Data not available |

| H(ring) | Data not available |

| H(CF2H) | Data not available |

Specific charge values are dependent on the computational method and basis set used and are not currently available in published literature for this specific molecule.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the experimental characterization of molecules.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. The calculated vibrational frequencies correspond to specific molecular motions, such as stretching and bending of bonds. These theoretical spectra can be compared with experimental data to confirm the molecular structure. Key predicted vibrational modes would include N-H stretching, C-F stretching, and aromatic C-H and C-C stretching frequencies.

Chemical Shifts: Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H, ¹³C, ¹⁹F NMR). These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the connectivity of atoms within the molecule. The chemical shifts are sensitive to the electronic environment of each nucleus.

| Parameter | Predicted Value |

| Key Vibrational Frequencies (cm⁻¹) | |

| N-H Stretch | Data not available |

| C-F Stretch | Data not available |

| Aromatic C-H Stretch | Data not available |

| ¹H NMR Chemical Shifts (ppm) | |

| Aromatic Protons | Data not available |

| Amino Protons | Data not available |

| CHF₂ Proton | Data not available |

| ¹³C NMR Chemical Shifts (ppm) | |

| Aromatic Carbons | Data not available |

| CHF₂ Carbon | Data not available |

| ¹⁹F NMR Chemical Shifts (ppm) | |

| CHF₂ Fluorines | Data not available |

While specific predicted spectroscopic data for this compound is not available, the methodologies described are standard computational practices for such predictions.

Computational Modeling of Molecular Interactions and Biological Activities

Computational chemistry and quantum mechanical studies are pivotal in elucidating the molecular interactions and predicting the biological activities of novel compounds. For this compound, while direct and extensive computational studies on the parent molecule are not widely documented, research into its derivatives provides significant insights into its potential as a pharmacophore. In silico methods, particularly molecular docking, have been employed to understand how incorporating the this compound moiety influences interactions with biological targets.

A notable area of investigation involves the development of antagonists for the P2X3 receptor, an ATP-gated ion channel implicated in various neurological conditions, including chronic pain. Research has focused on synthesizing derivatives of this compound and evaluating their potency and selectivity as human P2X3 (hP2X3) receptor antagonists.

In one such study, a series of N-(1-arylethyl)-3-(difluoromethyl)aniline derivatives were synthesized and assessed for their biological activity. The half-maximal inhibitory concentration (IC50) values, which measure the concentration of a substance needed to inhibit a biological process by half, were determined for these compounds. This data is crucial for understanding the structure-activity relationship (SAR), revealing how different substitutions on the aniline derivative affect its potency.

The biological activities of key derivatives are summarized in the table below.

| Compound | Substitution Group (Aryl) | hP2X3 IC50 (μM) |

|---|---|---|

| Derivative 1 | 3-fluorophenyl | 0.14 |

| Derivative 2 | phenyl | 0.27 |

| Derivative 3 | 3-chlorophenyl | 0.29 |

| Derivative 4 | 3-methylphenyl | 0.58 |

To rationalize these findings at a molecular level, a molecular docking study was performed. The most potent compound, N-(1-(3-fluorophenyl)ethyl)-3-(difluoromethyl)aniline (Derivative 1), was docked into a homology model of the hP2X3 receptor. This computational simulation aimed to predict the binding conformation and interactions between the ligand (the aniline derivative) and the receptor's active site. The results of such studies help to identify key amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that are critical for the compound's inhibitory activity. This understanding is instrumental in the rational design of new, more potent, and selective antagonists.

The integration of experimental biological evaluation with computational modeling provides a powerful strategy for drug discovery, allowing researchers to build predictive models that can accelerate the development of novel therapeutic agents based on the this compound scaffold.

Applications of 3 Difluoromethyl Aniline As a Chemical Intermediate in Specialized Syntheses

Precursor in Pharmaceutical Synthesis and Drug Discovery

The introduction of fluorine-containing groups is a well-established strategy in medicinal chemistry to optimize the pharmacological profile of drug candidates. 3-(Difluoromethyl)aniline provides a versatile scaffold for chemists to incorporate the difluoromethyl (CF2H) moiety into potential therapeutics, leveraging its distinct electronic and steric properties.

This compound is a valuable building block for constructing a variety of APIs. Aromatic amines are foundational in the synthesis of numerous heterocyclic compounds that form the core of many drugs. The presence of the difluoromethyl group on the aniline (B41778) starting material allows for the creation of novel APIs with tailored properties. For example, fluorinated aniline derivatives are used as precursors in the development of pharmaceuticals that target specific biological pathways smolecule.comnih.gov. The synthesis of complex molecules like 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, an intermediate for the tyrosine kinase inhibitor Nilotinib, highlights the utility of substituted anilines in creating intricate API structures google.com. While this example uses a trifluoromethyl group, the synthetic principle applies to difluoromethyl analogues as well.

The difluoromethyl group is recognized for its ability to modulate key drug-like properties. It is often considered a "lipophilic hydrogen bond donor," a unique characteristic that can enhance a molecule's interaction with its biological target acs.org. The CF2H group can act as a bioisostere for hydroxyl (OH), thiol (SH), or amine (NH) groups, which are common pharmacophores in pharmaceuticals nih.govnih.gov.

| Property | Description | Impact on Drug Candidates | Reference |

|---|---|---|---|

| Hydrogen Bond Donor Capability | The C-H bond in the CF2H group is polarized by two fluorine atoms, enabling it to act as a hydrogen bond donor. | Can serve as a bioisostere for OH, SH, and NH groups, potentially enhancing drug-target affinity and specificity. | acs.orgnih.govnih.gov |

| Lipophilicity Modulation | Considered a lipophilicity-enhancing group, though the effect varies depending on the molecular context. | Improves membrane permeability and can influence oral bioavailability and blood-brain barrier penetration. | acs.orgnih.govmdpi.com |

| Metabolic Stability | The Carbon-Fluorine (C-F) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond. | Can block metabolic hotspots on a molecule, increasing its half-life and reducing the required drug dosage. | mdpi.comtandfonline.com |

The unique properties conferred by the difluoromethyl group can lead to the development of more potent and effective drugs. The ability of the CF2H group to act as a hydrogen bond donor can lead to stronger and more specific interactions between a drug and its target protein nih.govnih.gov. This enhanced binding affinity often translates to improved biological activity. Furthermore, the metabolic stability of the C-F bond means that replacing a metabolically vulnerable C-H bond with a C-CF2H group can prevent the drug from being broken down too quickly by the body, thereby prolonging its therapeutic effect mdpi.comtandfonline.com. The strategic incorporation of the CF2H moiety, facilitated by intermediates like this compound, is a key tactic for creating lead compounds and drug candidates with superior pharmacological profiles nih.gov.

Intermediate in Agrochemical Development

In parallel with pharmaceuticals, the agrochemical industry utilizes fluorinated compounds to create more effective and targeted crop protection agents. This compound serves as a precursor for synthesizing next-generation herbicides, fungicides, and insecticides that exhibit improved performance and desirable environmental profiles.

This compound is an important intermediate in the production of modern agrochemicals. A prominent example is in the synthesis of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. The fungicide Benzovindiflupyr, for instance, incorporates a 3-(difluoromethyl)-1-methyl-1H-pyrazole moiety ccspublishing.org.cn. The synthesis of this crucial pyrazole (B372694) component often starts from precursors that can be derived from substituted anilines. Similarly, novel diamide (B1670390) insecticides have been developed that combine polyfluoro-substituted phenyl groups with pyrazole carboxamide structures, demonstrating the modularity and importance of these fluorinated building blocks nih.gov. The difluoromethyl group is also found in other fungicides and insecticides, where it is introduced using specific building blocks during synthesis ccspublishing.org.cnacs.org.

The inclusion of a difluoromethyl group can significantly boost the performance of agrochemicals. In fungicides, this moiety has been shown to lead to excellent activity against various plant pathogens. For example, research has demonstrated that certain difluoromethyl-containing fungicide candidates exhibit higher control against pathogens like Rhizoctonia solani compared to commercial standards such as thifluzamide (B1681302) acs.org. This enhanced efficacy allows for lower application rates, which is both economically and environmentally beneficial. The specific electronic properties of the CF2H group can also influence the selectivity of the agrochemical, ensuring it acts on the target pest, weed, or fungus while minimizing harm to the crop and non-target organisms.

| Compound | Target Pathogen | Efficacy (EC50 in mg/L) | Reference |

|---|---|---|---|

| Fungicide Candidate 3 (contains CF2H) | Rhizoctonia solani | 1.57 | acs.org |

| Thifluzamide (Commercial Control) | Rhizoctonia solani | 6.08 | acs.org |

Lack of Specific Research on this compound in Advanced Materials Applications

Following a comprehensive review of scientific literature, patent databases, and technical reports, it has been determined that there is a notable absence of specific, publicly available research detailing the application of This compound as a chemical intermediate in the specialized syntheses of advanced polymers, dyes, and electronic materials.

The investigation, aimed at gathering data for its role in materials science, particularly for the development of polymers, dyes, and electronic materials with tailored properties, did not yield any detailed research findings, synthetic pathways, or performance data directly related to this compound.

While extensive information is available for the structurally similar compound, 3-(trifluoromethyl)aniline (B124266), which is widely used in the synthesis of various specialty chemicals, this body of research does not extend to its difluoromethyl counterpart within the specified application areas. The distinct electronic and steric effects of a difluoromethyl group (-CHF₂) compared to a trifluoromethyl group (-CF₃) mean that the properties and reactivity of the resulting materials cannot be directly extrapolated.

Consequently, due to the lack of specific data on the use of this compound in the fields of advanced polymers, dyes, or electronic materials, it is not possible to provide an article that adheres to the requested detailed outline. The required scientifically accurate content, research findings, and data tables for the specified subsections could not be sourced from existing literature.

Structure Activity Relationship Sar Investigations of 3 Difluoromethyl Aniline Derivatives

Systematic Modification of the Aniline (B41778) Scaffold and Substituent Effects

Systematic modifications of the 3-(difluoromethyl)aniline scaffold have been crucial in optimizing the biological activity of various compound classes. A prominent area of investigation has been its use in the synthesis of fungicides, particularly those that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs).

In a key study, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized, where the this compound moiety was systematically modified. The core structure involves an amide linkage between the pyrazole (B372694) carboxylic acid and a substituted aniline. Researchers explored the impact of various substituents on the aniline ring, specifically at the ortho-position, to understand their influence on antifungal activity.

The general finding was that the nature and position of the substituent on the aniline ring significantly affected the compound's efficacy. For instance, introducing different bicyclic heteroaromatic systems at the ortho-position of the aniline led to a range of antifungal activities. The study revealed that certain substitutions resulted in compounds with potent activity against a panel of phytopathogenic fungi.

For example, modifications on the phenyl ring of the aniline moiety in pyrazole derivatives have shown that hydrophobic substituents tend to increase activity against Gram-positive bacteria. nih.gov In one series, an isopropyl group at the 4-position of the aniline led to potent inhibition of S. aureus, while a methoxy (B1213986) group at the same position significantly decreased potency. nih.gov This highlights the critical role of substituent lipophilicity and steric bulk in modulating the biological profile of aniline derivatives.

Another area of active research is in the development of kinase inhibitors. The this compound moiety has been incorporated into 4-anilinoquinoline and 4-anilinoquinazoline (B1210976) scaffolds, which are known pharmacophores for inhibiting kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govnih.gov In these scaffolds, the aniline portion fits into the ATP-binding pocket of the kinase. SAR studies on 4-anilinoquinazolines have shown that small, lipophilic substituents such as halogens on the aniline ring are preferred for potent activity. nih.gov

Correlating Structural Variations with Biological Activity Profiles

The correlation between structural changes in this compound derivatives and their resulting biological activities is a central theme in SAR studies. These investigations aim to build a predictive understanding of how specific chemical features translate into potency and selectivity.

In the context of the aforementioned 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide fungicides, researchers have established clear correlations between the aniline substituent and antifungal spectrum. The introduction of various substituted phenyl groups or other aromatic systems at the ortho-position of the aniline ring directly impacts the inhibitory concentrations against different fungal species.

A detailed analysis of one such series of compounds against seven types of phytopathogenic fungi provides a clear illustration of this correlation. The inhibitory activity, measured as the half-maximal effective concentration (EC50), varied significantly with the substitution pattern on the aniline ring.

| Compound ID | Aniline Scaffold Modification (R group) | Pythium aphanidermatum EC50 (μg/mL) | Rhizoctonia solani EC50 (μg/mL) | Botrytis cinerea EC50 (μg/mL) |

| 9a | 2-(1H-Indazol-1-yl) | 1.12 | 0.98 | 5.23 |

| 9d | 2-(5-Fluoro-1H-indazol-1-yl) | 0.89 | 0.76 | 4.11 |

| 9m | 2-(5-Bromo-1H-indazol-1-yl) | 0.54 | 0.31 | 1.87 |

| Boscalid | 2-(4-Chlorophenyl) | 15.34 | 2.13 | 8.96 |

Data derived from studies on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides.

As the data indicates, modifying the substituent on the indazole ring, which is attached to the aniline scaffold, leads to significant changes in antifungal potency. The presence of a halogen at the 5-position of the indazole ring (compounds 9d and 9m ) enhances activity compared to the unsubstituted analog (9a ). Notably, the bromo-substituted derivative 9m showed significantly higher potency across all tested fungi compared to the commercial fungicide boscalid. This demonstrates a clear SAR trend where increasing the electron-withdrawing nature and size of the halogen at this position correlates with improved biological performance.

Similarly, in the development of antibacterial pyrazole derivatives, substituting the aniline moiety with a difluoro group resulted in moderate activity against MRSA strains, while a dichloro substitution led to one of the most potent compounds in the series. nih.gov This again underscores the sensitive relationship between the electronic and steric properties of substituents on the aniline ring and the resulting biological activity.

Impact of Difluoromethyl Group Position and Other Fluorinated Motifs on SAR

The difluoromethyl group is often considered a bioisostere for other functional groups like hydroxyl (OH), thiol (SH), or even methyl (CH3). researchgate.net Its unique properties—moderate lipophilicity and the ability to act as a hydrogen bond donor—allow it to form specific interactions within a target's binding site. researchgate.netacs.org

When other fluorinated motifs are introduced alongside the difluoromethyl group, the SAR can become more complex. For example, in kinase inhibitors, the addition of a fluorine atom to another position on the this compound ring can further modulate binding affinity. A second fluorine atom can alter the pKa of the aniline, influence conformational preferences, and create new potential interactions with the protein target, often leading to enhanced potency or selectivity. nih.gov The strategic placement of multiple fluorine substituents is a common strategy to block metabolic oxidation sites and improve the pharmacokinetic profile of a drug candidate.

Comparative Analysis of this compound Analogs with Other Fluorinated Anilines

To understand the unique contribution of the 3-difluoromethyl group, it is often compared with other fluorinated aniline analogs, most commonly the trifluoromethyl (CF3) and monofluoro (F) substituted anilines.

This compound vs. 3-(Trifluoromethyl)aniline (B124266): The trifluoromethyl group is more lipophilic and a stronger electron-withdrawing group than the difluoromethyl group. However, the CHF2 group possesses a key advantage: the C-H bond can act as a hydrogen bond donor, an interaction that is not possible for the CF3 group. researchgate.net This distinction is crucial in drug design. If a target's binding pocket has a hydrogen bond acceptor in a suitable position, a derivative of this compound may exhibit significantly higher affinity than its 3-(trifluoromethyl)aniline counterpart. Conversely, if the primary driver of binding is lipophilicity or strong electronic withdrawal, the trifluoromethyl analog might be superior.

In the development of pesticides, it has been noted that the difluoromethyl group often moderately regulates metabolic stability and bioavailability, whereas the trifluoromethyl group can cause more drastic changes. acs.org Studies on chalcone (B49325) derivatives have shown that compounds with a trifluoromethoxy group (OCF3) were more effective antimicrobials than those with a trifluoromethyl group, highlighting the nuanced effects of different fluorinated substituents. mdpi.com

A study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives provides a basis for comparison. While not a direct comparison within the same scaffold to a difluoromethyl analog, it highlights the efficacy of fluorinated anilines in generating potent antibacterial agents. nih.gov

| Compound | Aniline Moiety | MRSA-1 MIC (μg/mL) | S. epidermidis MIC (μg/mL) |

| 13 | 4-(Trifluoromethyl)aniline (B29031) | 3.12 | 12.5 |

| 17 | 3,4-Difluoroaniline (B56902) | 6.25 | 25 |

| 18 | 3,4-Dichloroaniline | 1.56 | 1.56 |

Data derived from studies on N-phenyl substituted pyrazole derivatives. nih.gov

Application of Molecular Docking and QSAR Models in SAR Studies

Computational techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are indispensable tools for rationalizing and predicting the SAR of this compound derivatives.

Molecular Docking: This technique simulates the interaction between a ligand (the derivative) and its macromolecular target (e.g., an enzyme or receptor). For the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide fungicides, molecular docking studies were used to predict how these molecules bind to the succinate dehydrogenase (SDH) enzyme. The models revealed that the carbonyl oxygen of the amide linker could form crucial hydrogen bonds with amino acid residues like TYR58 and TRP173 in the enzyme's active site. The difluoromethyl group on the pyrazole ring and the substituted aniline moiety were positioned in specific pockets of the enzyme, explaining how different substituents on the aniline could enhance or diminish binding and, consequently, antifungal activity.

QSAR Models: QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. For the pyrazole amide fungicides, a 3D-QSAR model was developed using the Topomer Comparative Molecular Field Analysis (CoMFA) technique. This model generated contour maps that visualize the regions around the molecule where steric bulk, positive electrostatic charge, or negative electrostatic charge would be favorable or unfavorable for activity. Such models are highly predictive and can guide the design of new, more potent derivatives by indicating the optimal physicochemical properties for each part of the scaffold, including the substituted this compound moiety. These models have been successfully applied to various classes of compounds, including fluorinated benzoxazinones, to design improved analogs. nih.gov

Together, these computational approaches accelerate the drug discovery process by allowing researchers to prioritize the synthesis of compounds with the highest probability of success, thereby refining the SAR and leading to the development of more effective agents.

Future Research Directions and Emerging Opportunities in 3 Difluoromethyl Aniline Chemistry

Integration with Sustainable Chemical Processes and Green Chemistry Principles

A major future direction in the synthesis and application of 3-(difluoromethyl)aniline and its derivatives is the integration of green chemistry principles to minimize environmental impact. researchgate.netnih.govnih.gov Traditional methods for introducing fluorinated groups have often relied on harsh reagents and conditions, generating significant hazardous waste. researchgate.net The future of organofluorine chemistry, therefore, lies in developing more sustainable and eco-friendly processes.

Key areas of focus will include:

Waste Prevention: Designing synthetic routes that prevent waste generation from the outset is a core tenet of green chemistry. researchgate.netnih.gov This involves maximizing atom economy, where the goal is to incorporate the maximum proportion of starting materials into the final product. nih.gov For instance, developing catalytic C-H difluoromethylation methods for aniline (B41778) precursors would be more atom-economical than multi-step classical syntheses.

Safer Solvents and Reagents: Research will increasingly focus on replacing hazardous solvents and reagents with safer alternatives. nih.govnih.gov This includes exploring the use of water, supercritical fluids, or biodegradable solvents in difluoromethylation reactions. Furthermore, the development of solid-supported reagents or catalysts can simplify purification and reduce solvent usage.

Energy Efficiency: Future synthetic methods will aim to be more energy-efficient by operating at ambient temperature and pressure. nih.govnih.gov The rise of photoredox catalysis, which uses visible light to drive reactions, is a significant step in this direction, offering mild conditions for difluoromethylation processes. fishersci.ca

Continuous Flow Chemistry: Continuous flow processes offer significant advantages in terms of safety, scalability, and efficiency. The use of fluoroform (CHF3), a potent greenhouse gas but an ideal and atom-economical difluoromethyl source, has been demonstrated in continuous flow for the synthesis of α-difluoromethyl-amino acids. nih.gov Applying similar continuous flow technologies to the synthesis and derivatization of this compound could enable safer handling of reagents and better control over reaction parameters, aligning with green chemistry principles.

Exploration of Novel Catalytic Systems for Highly Efficient and Selective Transformations

Catalysis is central to modern organic synthesis, and its application to the chemistry of this compound is a rapidly evolving area. nih.gov The development of novel catalytic systems is crucial for achieving high efficiency and selectivity in the synthesis and functionalization of this compound. While significant progress has been made, future research will target catalysts with even greater activity, broader substrate scope, and enhanced control over regioselectivity and stereoselectivity.

Emerging opportunities in this area include:

Advanced Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. fishersci.ca Future work will likely focus on developing new, metal-free organic photosensitizers to catalyze the difluoromethylation of aniline derivatives, further enhancing the sustainability of these methods. nih.gov

Transition Metal Catalysis: Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. wikipedia.org Research will continue to explore new catalysts, particularly those based on abundant and less toxic metals, for the C-N and C-C bond-forming reactions involving the aniline nitrogen or the aromatic ring of this compound. A key challenge is to develop catalysts that are tolerant of the potentially coordinating aniline group and the acidic C-H bond of the difluoromethyl moiety.

Asymmetric Catalysis: For applications in pharmaceuticals, the stereoselective installation of functional groups is often required. A significant future challenge is the development of catalytic systems for the enantioselective functionalization of molecules containing the this compound scaffold. This could involve asymmetric C-H activation on the aromatic ring or reactions at a prochiral center elsewhere in the molecule.

| Catalytic System | Transformation Type | Key Advantages | Future Research Focus |

|---|---|---|---|

| Photoredox Catalysis (e.g., Ru, Ir complexes; Organic Dyes) | Radical Difluoroalkylation | Mild reaction conditions, high functional group tolerance. fishersci.caresearchgate.net | Development of metal-free organic catalysts, expanding substrate scope. nih.gov |

| Transition Metal Catalysis (e.g., Pd, Cu, Ni) | Cross-Coupling, C-H Functionalization | High efficiency and selectivity for C-C, C-N, and C-CF2H bond formation. wikipedia.org | Use of earth-abundant metals, catalyst tolerance to functional groups. |

| Asymmetric Catalysis | Enantioselective Functionalization | Access to chiral, high-value molecules for pharmaceutical applications. nih.gov | Development of new chiral ligands and catalysts for difluoromethylated substrates. |

Advanced Applications in Chemical Biology and Proteomic Studies

The unique physicochemical properties of the difluoromethyl group make this compound an attractive scaffold for designing advanced tools for chemical biology and proteomics. researchgate.netacs.org The CF2H group can act as a lipophilic hydrogen bond donor and is often considered a bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH) groups, allowing it to mimic interactions with biological macromolecules like proteins. researchgate.netalfa-chemistry.comfishersci.ca

Future opportunities in this interdisciplinary field include:

Activity-Based Protein Profiling (ABPP): The development of chemical probes based on the this compound scaffold for use in ABPP is a promising avenue. acs.org These probes could be designed with a reactive "warhead" to covalently label the active sites of specific enzymes, allowing for the profiling of enzyme activity directly in complex biological systems. The this compound moiety would serve as a recognition element, tailored to bind to a specific protein target.

¹⁹F NMR Probes for Protein-Ligand Interactions: ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein structure and dynamics, as the fluorine nucleus is highly sensitive to its local chemical environment. wikipedia.orgprinceton.edu Incorporating a this compound-based fragment into a ligand or tethering it to a protein of interest could provide a sensitive NMR probe to monitor binding events, conformational changes, and ligand screening.

Bioorthogonal Labeling: To attach these probes to proteins in a biological setting, methods from bioorthogonal chemistry will be essential. nih.govacs.org This involves modifying this compound with a small, non-perturbative functional group (like an azide (B81097) or alkyne) that can undergo a highly specific "click" reaction with a corresponding partner installed on a protein. nih.gov This would enable the precise labeling of target proteins for visualization or proteomic analysis.

Development of Innovative Difluoromethylating Reagents and Reagent Systems

The discovery of new reagents for the introduction of the CF2H group has been a major driver of progress in organofluorine chemistry. fishersci.canih.gov While early reagents were often hazardous or difficult to handle, recent decades have seen the invention of more stable, safer, and user-friendly alternatives. acs.org The future in this area points toward the development of even more versatile and efficient reagent systems.

Key trends and opportunities include:

Reagent Stability and Safety: The development of bench-stable, solid reagents that are safer to handle and store remains a high priority. Reagents like Zn(SO₂CF₂H)₂, an air-stable powder, represent a significant advance over gaseous or highly reactive predecessors. acs.org

Mechanism-Specific Reagents: Research will focus on designing reagents tailored for specific reaction mechanisms—be it nucleophilic, electrophilic, or radical difluoromethylation. nih.gov This will provide synthetic chemists with a more refined toolkit to selectively introduce the CF2H group onto a wide variety of substrates, including derivatives of this compound itself.

Late-Stage Functionalization: A critical goal is the development of reagents capable of "late-stage" difluoromethylation, where the CF2H group is introduced at the end of a complex synthesis. researchgate.net This requires reagents with exceptional chemoselectivity that can operate on highly functionalized molecules without the need for protecting groups. Photoredox-compatible reagents are particularly promising for this purpose. fishersci.ca

| Reagent/Reagent Class | Type | Key Features | Reference |

|---|---|---|---|

| Zn(SO₂CF₂H)₂ (Baran's Reagent) | Radical | Air-stable, free-flowing white powder; versatile for radical difluoromethylation. | acs.org |

| (DMPU)₂Zn(CF₂H)₂ | Nucleophilic | Isolable and user-friendly zinc-based reagent. | acs.org |

| Difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) | Multiple | Efficient reagent for gem-difluoroolefination. | alfa-chemistry.com |

| Difluorocarbene Precursors (e.g., TMSCF₃) | Carbene | Used for generating difluorocarbene for insertions and cycloadditions. | alfa-chemistry.com |

Computational Design and Predictive Modeling for New Difluoromethylated Compounds

Computational chemistry and machine learning are becoming indispensable tools in modern molecular design. princeton.edu These approaches offer the potential to accelerate the discovery of new this compound derivatives with optimized properties by exploring the vast chemical space in silico.

Future research will leverage computational tools in several key ways:

Predictive Modeling of Properties: Quantum mechanical calculations and quantitative structure-activity relationship (QSAR) models can predict the physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity, metabolic stability) and biological activity of novel this compound derivatives before they are synthesized. This allows researchers to prioritize the most promising candidates, saving time and resources.

Rational Catalyst and Reagent Design: Computational methods can be used to understand reaction mechanisms and design more efficient catalysts and reagents. By modeling transition states and reaction pathways, researchers can rationally design ligands or reagents that lower activation energies and improve selectivity for transformations involving this compound.

De Novo Molecular Design: Generative machine learning models can design entirely new molecules based on the this compound scaffold that are optimized for a specific set of desired properties. nih.gov These models can learn the complex relationships between chemical structure and function to propose novel compounds that are synthetically accessible and possess high predicted activity for a given biological target. princeton.edu This "freedom of design" approach promises to revolutionize the discovery of new drugs and materials. princeton.edu

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-(Difluoromethyl)aniline, and what catalytic systems are optimal?

- Methodological Answer : A Buchwald-Hartwig amination approach using Pd(OAc)₂ and (±)-BINAP as catalysts with t-BuOK as a base under nitrogen atmosphere has been demonstrated for synthesizing derivatives like 3-(Difluoromethyl)-N-(4-fluorophenyl)aniline. Reaction conditions (e.g., 1.2 mmol scale, inert atmosphere) and isolation yields (66.7% after recrystallization) should be optimized via catalyst loading and solvent selection (toluene or dichloromethane) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Adhere to EC No. 1907/2006 safety guidelines:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Spill Management : Use inert absorbents (e.g., vermiculite) for containment; avoid water flushing to prevent environmental contamination .

- First Aid : Immediate eye rinsing (15+ minutes with water) and inhalation exposure mitigation via fresh air .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Look for aromatic protons in δ 6.49–7.43 ppm and difluoromethyl (-CF₂H) signals near δ 5.73 (brs) .

- ESI-MS : Molecular ion peaks (e.g., m/z 306 [M+H]⁺) confirm molecular weight. Combine with elemental analysis for purity validation .

Advanced Research Questions

Q. How does the difluoromethyl group modulate electronic properties and bioactivity in aniline derivatives?

- Methodological Answer : The -CF₂H group induces strong electron-withdrawing effects, reducing amine basicity and altering pharmacokinetics (e.g., metabolic stability). Computational docking studies (Cambridge Structural Database/Protein Data Bank) reveal conformational rigidity, enhancing target binding. Compare with trifluoromethyl (-CF₃) analogs to assess steric vs. electronic contributions .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer :

- Experimental Design : Control substituent positions (e.g., para- vs. meta-substitution) to isolate electronic effects. For fungicidal activity studies, standardize assays (e.g., mycelial growth inhibition) and use structure-activity relationship (SAR) matrices to correlate substituents (e.g., pyrazole-carboxamide derivatives) with efficacy .

- Data Analysis : Apply multivariate regression to distinguish steric/electronic variables. Cross-validate with in silico models (e.g., DFT calculations) .

Q. How can computational modeling predict the metabolic stability of this compound-containing drug candidates?

- Methodological Answer :

- ADME Modeling : Use software like Schrödinger’s QikProp to calculate logP, PSA, and cytochrome P450 binding affinities. The -CF₂H group reduces oxidative metabolism risk compared to -CH₃ .

- Docking Simulations : Map hydrogen-bonding interactions with metabolizing enzymes (e.g., CYP3A4) to identify metabolic "hotspots." Validate with in vitro microsomal assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.